2-Isopropyl-malonic acid monoethyl ester
Overview
Description
“2-Isopropyl-malonic acid monoethyl ester” is an ester compound . It contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group . Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol.
Synthesis Analysis
A practical large-scale synthesis of half-esters, such as monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, has been described . This synthesis applies the highly efficient selective monohydrolysis of symmetric diesters . The optimal conditions with regard to the type of base, equivalent, co-solvents, and the reaction time have been examined for large-scale reactions .
Molecular Structure Analysis
The molecular structure of “this compound” includes an isopropyl group attached directly to the oxygen atom . The part derived from the acid is benzoate .
Chemical Reactions Analysis
Half-esters of malonic acid such as monomethyl malonate and monoethyl malonate are very important building blocks . They have been frequently applied to the synthesis of a variety of significant pharmaceuticals and natural products .
Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .
Scientific Research Applications
Oxidation and Degradation Studies
Oxidation of Isoprothiolane by Ozone and Chlorine
Research on isoprothiolane, a pesticide, has led to insights into its oxidation by ozone and chlorine. This study is crucial for understanding the environmental impact and degradation pathways of chemicals in water treatment processes. The degradation products identified suggest significant transformations, including the formation of sulfoxide, sulfone group, and cleavage of carbon-carbon double bonds to form diisopropyl ester of malonic acid, among others (Yin Li et al., 2019).
Synthesis and Material Applications
Synthesis of New Erasable Optical Data Storage Polymers
A novel liquid crystalline malonic ester monomer was synthesized for applications in reversible optical information recording media. This development is pivotal for advancements in data storage technologies (Yang-Kyoo Han & B. Ko, 2003).
Fabrication of C60[C(COOC2H5)2] Whiskers
The preparation of fine whiskers of a C60 derivative, monosubstituted by ethyl ester of malonic acid, showcases the potential for creating new materials with unique structural and electronic properties (K. Miyazawa, T. Mashino, & T. Suga, 2003).
Degradation of Deep-Eutectic Solvents
Degradation of Carboxylic Acid–Choline Chloride Deep-Eutectic Solvents
A study on the stability of carboxylic acid–choline chloride deep-eutectic solvents revealed degradation through an esterification reaction. This finding is significant for the application of these solvents in various industries (Nerea Rodriguez Rodriguez et al., 2019).
Catalysis and Reaction Mechanisms
Novel Approach Tungsten Oxide Nanoparticle as a Catalyst for Malonic Acid Ester Synthesis
The use of tungsten oxide nanoparticles as a catalyst for the esterification of malonic acid via ozonolysis represents an innovative approach in catalysis and synthetic chemistry (Bilal A. Wasmi et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The development of a more efficient synthetic method for monoalkyl malonates on a large scale is essential . One method for the preparation of half-esters is monosaponification of symmetric diesters, but successful distinction of the two identical ester groups remains challenging . Some modified methods are reported applying Meldrum’s acid, but Meldrum’s acid is costly and not suitable for large-scale production of monoalkyl malononate .
Properties
IUPAC Name |
2-ethoxycarbonyl-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAMVOUYSXARIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303258 | |
Record name | 2-Isopropyl-malonic acid monoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15112-52-4 | |
Record name | NSC157563 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Isopropyl-malonic acid monoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ethyl carboxy)-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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